Homoveratrylamine hydrochloride

描述

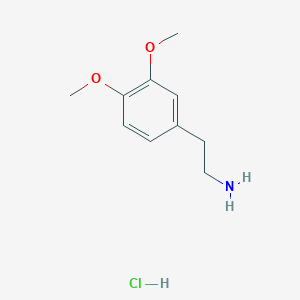

Structure

3D Structure of Parent

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h3-4,7H,5-6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOOTMZLCZPTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212904 | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-85-8 | |

| Record name | Benzeneethanamine, 3,4-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-Dimethoxy-ph)-ethylamine, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DMPEA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTV20379WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Homoveratrylamine Hydrochloride: Structural Architecture & Synthetic Utility

This guide provides a structural and functional analysis of Homoveratrylamine Hydrochloride , designed for researchers in medicinal chemistry and organic synthesis.

Executive Technical Summary

Homoveratrylamine Hydrochloride (3,4-Dimethoxyphenethylamine HCl) is the chloride salt of a phenethylamine derivative. It serves as a critical "aromatic scaffold" in the synthesis of isoquinoline alkaloids and major cardiovascular drugs, most notably Verapamil .

Its structural significance lies in the 3,4-dimethoxy substitution pattern .[1] These electron-donating groups (EDGs) activate the benzene ring, making it highly susceptible to electrophilic aromatic substitution—specifically cyclization at the para position to the 3-methoxy group (position 6).[1] This reactivity is the cornerstone of the Pictet-Spengler reaction , allowing for the rapid construction of tetrahydroisoquinoline cores.[1]

Core Identity Data

| Property | Specification |

| IUPAC Name | 2-(3,4-Dimethoxyphenyl)ethanamine hydrochloride |

| CAS (HCl Salt) | 635-85-8 (Free base: 120-20-7) |

| Formula | |

| Molecular Weight | 217.69 g/mol |

| Melting Point | 150–153 °C (lit.)[1][2][3][4][5] |

| Solubility | High: Water, DMSO, Methanol; Low: Et2O, Hexanes |

Molecular Architecture & Electronic Properties

The molecule consists of three distinct structural domains that dictate its chemical behavior:

-

The Phenethylamine Backbone: A flexible ethyl chain linking the aromatic ring to the amine. In the HCl form, the nitrogen is protonated (

), increasing stability and water solubility compared to the liquid free base. -

The Aromatic Core: The benzene ring is electron-rich due to the resonance effect (+M) of the two methoxy oxygens.

-

The 3,4-Dimethoxy Pattern: This specific arrangement directs incoming electrophiles to the 6-position (sterically less hindered than position 2 and electronically activated).[1] This "pre-programmed" reactivity is vital for ring closure reactions.

Visualization: Chemical Structure & Numbering

The following diagram illustrates the atom numbering used in NMR assignments and reaction mechanisms.

Spectroscopic Fingerprint (Validation)

For researchers verifying the identity of their starting material, the Proton NMR (

H-NMR Assignment Table (DMSO- , 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.00 – 8.30 | Broad Singlet | 3H | Exchangeable protons; indicates salt formation.[1] | |

| 6.85 – 6.90 | Multiplet | 2H | Ar-H (C2, C5) | Aromatic protons meta/para to alkyl chain. |

| 6.75 | Doublet of doublets | 1H | Ar-H (C6) | Aromatic proton ortho to alkyl chain. |

| 3.73 | Singlet | 3H | Methoxy group.[1] | |

| 3.71 | Singlet | 3H | Methoxy group (often overlaps with 3-OMe).[1] | |

| 2.95 – 3.05 | Multiplet | 2H | Methylene adjacent to Nitrogen.[1] | |

| 2.75 – 2.85 | Multiplet | 2H | Benzylic methylene.[1] |

IR Spectroscopy Markers:

-

2800–3000 cm⁻¹: C-H stretching (Alkyl & Aromatic).

-

~1515 cm⁻¹ & 1590 cm⁻¹: Aromatic ring skeletal vibrations.

-

1260 cm⁻¹: C-O stretching (Ar-O-C ether linkage).

Synthetic Utility: The Pictet-Spengler Reaction

The primary utility of Homoveratrylamine is its conversion into tetrahydroisoquinolines . This occurs via the Pictet-Spengler reaction , where the amine condenses with an aldehyde (or ketone) to form an imine (Schiff base), which then undergoes acid-catalyzed cyclization.[1]

Mechanism Causality:

-

Imine Formation: The amine attacks the carbonyl carbon.

-

Protonation: The imine nitrogen is protonated, increasing the electrophilicity of the iminium carbon.

-

Cyclization: The electron-rich C6 position of the aromatic ring attacks the electrophilic iminium carbon. The 3-OMe group is crucial here; it donates electron density via resonance to C6, lowering the activation energy for this step.[1]

Visualization: Pictet-Spengler Pathway[1]

Experimental Protocol: Synthesis of N-Formylhomoveratrylamine

Before cyclization (in some variations of the Bischler-Napieralski reaction) or as a protection step, formylation is a standard procedure. This protocol demonstrates the handling of the HCl salt.[6][7]

Objective: Convert Homoveratrylamine HCl to N-[2-(3,4-dimethoxyphenyl)ethyl]formamide.

Reagents

-

Homoveratrylamine HCl (10 mmol, 2.17 g)

-

Ethyl Formate (Excess, solvent/reagent)

-

Triethylamine (

, 1.1 eq) to free the base. -

Reflux condenser, magnetic stirrer.

Step-by-Step Workflow

-

Free Base Liberation:

-

Dissolve 2.17 g of Homoveratrylamine HCl in 20 mL of water.

-

Add 10 mL of 10% NaOH solution (pH > 10).

-

Extract with Dichloromethane (DCM) (

mL). -

Dry organic layer over

, filter, and evaporate to obtain the free base oil. -

Checkpoint: Ensure the oil is pale yellow; dark brown indicates oxidation.

-

-

Formylation:

-

Transfer the oil to a round-bottom flask.[1]

-

Add 10 mL of Ethyl Formate (acts as reagent and solvent).

-

Reflux at 55–60 °C for 4–6 hours.

-

Monitoring: Check TLC (SiO2, EtOAc:Hexane 1:1). The amine spot (baseline/low Rf) should disappear; the amide spot appears higher.

-

-

Workup:

-

Evaporate excess ethyl formate under reduced pressure.

-

The residue will solidify upon cooling (N-formyl derivative MP: ~31–34 °C).

-

Visualization: Experimental Workflow

Quality Control & Safety (E-E-A-T)

Handling the Salt vs. Free Base

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator. If the white powder turns into a sticky gum, it has absorbed moisture; recrystallize from Ethanol/Ether.

-

Oxidation: The free base is sensitive to air (oxidation of the amine). Always prepare the free base immediately before use or store under Argon at 4°C. The HCl salt is stable at room temperature for years if kept dry.

Safety Profile

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Toxicology: While structurally related to mescaline, Homoveratrylamine lacks the 5-methoxy group required for significant hallucinogenic activity, but it should still be handled with standard PPE (gloves, fume hood) to avoid inhalation of dust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71555, Homoveratrylamine hydrochloride. Retrieved from [Link]

- Whaley, W. M., & Govindachari, T. R. (1951).The Pictet-Spengler Synthesis of Tetrahydroisoquinolines. Organic Reactions, 6, 151. (Classic mechanism grounding).

Sources

- 1. CAS 120-20-7: 3,4-Dimethoxyphenethylamine | CymitQuimica [cymitquimica.com]

- 2. Homoveratrylamine hydrochloride | C10H16ClNO2 | CID 71555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Anisyl homoveratrylamine hydrochloride (C18H23NO3) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. chem.washington.edu [chem.washington.edu]

- 6. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]

- 7. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]

Homoveratrylamine hydrochloride synthesis from 3,4-dimethoxyphenylacetonitrile

Topic: Homoveratrylamine Hydrochloride Synthesis from 3,4-Dimethoxyphenylacetonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Importance

Homoveratrylamine hydrochloride (3,4-Dimethoxyphenethylamine HCl, CAS 635-85-8 ) is a critical phenethylamine scaffold used extensively in the synthesis of isoquinoline alkaloids and major pharmaceutical agents, most notably the calcium channel blocker Verapamil .

This guide details the transformation of 3,4-dimethoxyphenylacetonitrile (Homoveratronitrile) into the primary amine salt. While the reaction appears trivial—a four-electron reduction of a nitrile—the practical execution is fraught with selectivity challenges. Specifically, the formation of secondary amine dimers (distyryl species) and poisoning of heterogeneous catalysts are common failure modes. This document provides two validated protocols: a scalable Catalytic Hydrogenation (Industrial/Green) and a robust Hydride Reduction (Laboratory/Discovery).

Retrosynthetic Analysis & Reaction Strategy

The synthesis relies on the complete reduction of the nitrile functionality (

Core Challenges:

-

Dimerization: The intermediate imine (

) is highly reactive. It can condense with the newly formed primary amine to form a secondary imine, which is then reduced to a secondary amine (dimer).-

Solution: High ammonia concentration (Method A) or strong hydride donors (Method B) to outcompete condensation.

-

-

Chemo-selectivity: Preserving the methoxy ether linkages while reducing the nitrile.

Mechanistic Pathway

The reduction proceeds via sequential hydride additions.

Method A: High-Pressure Catalytic Hydrogenation (Industrial Scale)

This method is preferred for scales >50g due to atom economy and ease of workup. The use of Raney Nickel with Ammonia is the industry standard to suppress dimerization.

Reagents & Equipment[2][3]

-

Substrate: 3,4-Dimethoxyphenylacetonitrile.

-

Catalyst: Raney Nickel (Active, slurry in water/ethanol). Note: Pyrophoric.

-

Solvent: Methanol (anhydrous).

-

Additive: Liquid Ammonia or Ammonia gas.

-

Equipment: High-pressure autoclave (e.g., Parr reactor), rated for 50–100 bar.

Protocol

-

Catalyst Preparation: Wash 10 g of Raney Nickel slurry three times with anhydrous methanol to remove water. Critical: Do not let the catalyst dry out; it will ignite.

-

Loading: In a 1L autoclave, charge:

-

100 g 3,4-Dimethoxyphenylacetonitrile.

-

400 mL Methanol.

-

The washed Raney Nickel catalyst.

-

-

Ammonia Addition: Cool the reactor to 0°C. Condense ~50 g of liquid ammonia into the vessel (or saturate with gas).

-

Why? Ammonia shifts the equilibrium of the intermediate imine away from the secondary amine dimer.

-

-

Hydrogenation:

-

Purge with

(3x) then -

Pressurize to 50–60 bar (725–870 psi) with

. -

Heat to 80–90°C with vigorous stirring (>1000 rpm).

-

-

Monitoring: Reaction is typically complete in 4–6 hours. Monitor

uptake; stop when pressure stabilizes. -

Workup:

-

Cool to RT and vent

/Ammonia carefully (scrubber required). -

Filter catalyst over Celite under inert atmosphere (Keep wet!).

-

Concentrate filtrate to obtain crude Homoveratrylamine oil.

-

Method B: Lithium Aluminum Hydride Reduction (Laboratory Scale)

For small batches (<20g) or when high-pressure equipment is unavailable, LiAlH4 offers a reliable, ambient-pressure alternative.

Reagents

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH4), 2.0 equivalents.

-

Solvent: Anhydrous THF or Diethyl Ether.

-

Quenching: Rochelle’s Salt (Sodium potassium tartrate) or Fieser method (

, 15% NaOH,

Protocol

-

Setup: Flame-dry a 3-neck round bottom flask. Equip with reflux condenser, addition funnel, and

inlet. -

Hydride Charge: Add LiAlH4 (1.5 g, 39 mmol) to 50 mL anhydrous THF. Cool to 0°C.

-

Addition: Dissolve 3,4-dimethoxyphenylacetonitrile (3.5 g, 19.7 mmol) in 20 mL THF. Add dropwise to the LiAlH4 suspension.

-

Exotherm Control: Maintain temp <10°C.

-

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 3–4 hours. The mixture will turn grey/white.

-

Quench (Fieser Method):

-

Cool to 0°C.

-

Add 1.5 mL water (slowly!).

-

Add 1.5 mL 15% NaOH.

-

Add 4.5 mL water.

-

Stir for 30 mins until a granular white precipitate forms.

-

-

Isolation: Filter off aluminum salts. Dry filtrate over

and evaporate to yield the free amine.

Salt Formation & Purification (The Hydrochloride)[4]

The free base is an oil prone to oxidation. Conversion to the HCl salt ensures stability and high purity.

Procedure

-

Dissolution: Dissolve the crude amine oil (from Method A or B) in 5 volumes of Ethyl Acetate or Isopropanol .

-

Acidification:

-

Option 1 (Gas): Bubble dry HCl gas into the solution at 0°C until pH < 2.

-

Option 2 (Solution): Add 4M HCl in Dioxane dropwise.

-

-

Crystallization: A white precipitate will form immediately.

-

Heat the suspension to boiling; add minimum Ethanol to dissolve.

-

Cool slowly to 4°C overnight.

-

-

Filtration: Collect crystals, wash with cold ether, and dry under vacuum.

Workflow Visualization

Analytical Characterization

Verify the identity and purity of the final salt using the following specifications.

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Turns yellow if oxidized (free base) |

| Melting Point | 146 – 154 °C | Varies by polymorph/hydration [1][2] |

| 1H NMR (D2O) | Characteristic methoxy singlets at 3.85 ppm | |

| Solubility | Soluble in Water, Ethanol, Methanol | Insoluble in Ether, Hexane |

Troubleshooting & Safety

Common Pitfalls

-

Low Yield (Method A): Catalyst poisoning. Ensure nitrile is free of sulfur/halide impurities. Increase catalyst loading to 10-15 wt%.

-

Secondary Amine Impurity: Insufficient Ammonia (Method A) or slow addition (Method B).

-

Oiling Out (Salt Formation): Solvent too polar. Add Diethyl Ether to induce crystallization.

Safety Data (E-E-A-T)

-

Raney Nickel: Pyrophoric when dry. Keep under solvent at all times.

-

LiAlH4: Reacts violently with water. Use blast shield.

-

Cyanide Risk: While the starting material is a nitrile (organic cyanide), it does not release free HCN under these conditions. However, standard cyanide waste protocols should be observed if strong acids are used in the presence of unreacted nitrile at high temps.

References

-

Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines. Retrieved from [Link]

-

PubChem. (2024).[2] Homoveratrylamine Hydrochloride Compound Summary. Retrieved from [Link]

Sources

mechanism of action of Homoveratrylamine hydrochloride

From "Pink Spot" Biomarker to Synthetic Scaffold

Executive Summary

Homoveratrylamine hydrochloride (3,4-Dimethoxyphenethylamine HCl, or DMPEA) occupies a unique dual-niche in pharmaceutical science. Biologically, it is an endogenous trace amine and a structural analog of dopamine, historically controversial as the "pink spot" biomarker for schizophrenia. Chemically, it is a high-value "chemical mechanism" scaffold, serving as the critical nucleophilic building block for the synthesis of isoquinoline alkaloids and major cardiovascular drugs like Verapamil.

This guide dissects the molecule's behavior through two distinct lenses: its pharmacodynamic action on Trace Amine-Associated Receptors (TAARs) and its synthetic mechanism as a precursor in medicinal chemistry.

Part 1: Pharmacodynamics & Biological Mechanisms

Unlike its hallucinogenic cousin Mescaline (3,4,5-trimethoxyphenethylamine), Homoveratrylamine is largely non-hallucinogenic in humans. This distinction is driven by its rapid metabolic clearance and specific receptor profile.

1. The Primary Target: TAAR1 Agonism

Modern neuropharmacology identifies DMPEA as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G-protein-coupled receptor (GPCR) located intracellularly in presynaptic monoaminergic neurons.

-

Mechanism of Action:

-

Binding: DMPEA crosses the presynaptic membrane (via organic cation transporters) and binds to TAAR1 in the intracellular compartment.

-

Signaling Cascade: This binding triggers Gs-protein coupling, activating adenylyl cyclase.

-

cAMP Production: The resulting increase in cyclic AMP (cAMP) activates Protein Kinase A (PKA) and Epac.

-

Functional Outcome: This cascade phosphorylates the Dopamine Transporter (DAT), triggering its internalization or reversing its direction. The net result is a modulation of dopaminergic firing, preventing the hyper-dopaminergic states associated with psychosis.

-

2. Metabolic Fate: MAO Substrate & Competitive Inhibition

DMPEA's lack of oral psychoactivity is due to "First-Pass Deactivation." It is a prime substrate for Monoamine Oxidase (MAO) , specifically MAO-A and MAO-B.

-

The "Suicide" Interaction: DMPEA acts as a competitive substrate. While it is being oxidized by MAO, it temporarily occupies the enzyme's active site, transiently inhibiting the breakdown of other monoamines (like dopamine). However, because DMPEA itself is rapidly converted to Homoveratric Acid (3,4-dimethoxyphenylacetic acid), it cannot sustain the receptor occupancy required for hallucinogenesis.

3. Visualization: TAAR1 Signaling Pathway

The following diagram illustrates the intracellular signaling mechanism triggered by DMPEA binding to TAAR1.

Figure 1: The TAAR1 intracellular signaling cascade activated by Homoveratrylamine, contrasted with its rapid metabolic clearance by MAO.

Part 2: The Synthetic Mechanism (Chemical Scaffold)

For drug development professionals, Homoveratrylamine is less a target and more a tool . It serves as the nucleophilic "spine" for synthesizing complex isoquinoline alkaloids via the Pictet-Spengler reaction or the Bischler-Napieralski reaction .

Case Study: The Synthesis of Verapamil

Verapamil (a calcium channel blocker) is synthesized using Homoveratrylamine as the "Left-Wing" building block.

-

Chemical Mechanism:

-

Nucleophilic Attack: The amine nitrogen of Homoveratrylamine acts as a nucleophile.

-

Alkylation: It attacks a halogenated intermediate (typically an alkyl halide chain attached to a nitrile).

-

Structural Integration: The 3,4-dimethoxy phenyl ring provides the necessary lipophilicity and steric bulk required for Verapamil to bind to the alpha-1 subunit of L-type calcium channels.

-

Visualization: Synthetic Logic Flow

Figure 2: The chemical mechanism of action where Homoveratrylamine acts as the primary nucleophile in Verapamil synthesis.

Part 3: Experimental Protocols

Protocol A: In Vitro MAO Susceptibility Assay

Purpose: To validate Homoveratrylamine as a substrate for MAO-A/B and determine its metabolic stability relative to Dopamine.

Reagents:

-

Recombinant Human MAO-A and MAO-B (Sigma/Corning).

-

Homoveratrylamine HCl (10 mM stock in DMSO).

-

Amplex® Red Reagent (Hydrogen Peroxide probe).

-

Horseradish Peroxidase (HRP).

Workflow:

-

Preparation: Dilute MAO enzymes to 0.5 U/mL in reaction buffer (0.1 M potassium phosphate, pH 7.4).

-

Substrate Addition: Add Homoveratrylamine HCl at varying concentrations (1 µM – 100 µM) to the wells.

-

Reaction Trigger: Add the Amplex Red/HRP detection mix.

-

Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes at 37°C.

-

Control: Run parallel wells with Benzylamine (MAO-B reference) and Clorgyline (MAO-A inhibitor) to validate specificity.

Protocol B: Pictet-Spengler Cyclization (Isoquinoline Synthesis)

Purpose: To demonstrate the "Chemical Mechanism" of cyclizing DMPEA into a tetrahydroisoquinoline (THIQ) scaffold.

Safety: Perform in a fume hood. DMPEA is corrosive.

-

Dissolution: Dissolve 1.0 eq of Homoveratrylamine HCl in dry methanol.

-

Aldehyde Addition: Add 1.1 eq of the target aldehyde (e.g., Formaldehyde for simple THIQ).

-

Imine Formation: Stir at Room Temperature (RT) for 1 hour. The solution will form the imine (Schiff base) intermediate.

-

Acid Catalysis: Add catalytic Trifluoroacetic Acid (TFA) or concentrated HCl.

-

Cyclization: Reflux for 2-4 hours.

-

Workup: Evaporate solvent, basify with NaOH, and extract with Dichloromethane (DCM).

Part 4: Comparative Data Table

| Feature | Homoveratrylamine (DMPEA) | Dopamine | Mescaline |

| Structure | 3,4-Dimethoxy | 3,4-Dihydroxy | 3,4,5-Trimethoxy |

| MAO Susceptibility | High (Rapidly degraded) | High | Low (Metabolically stable) |

| Primary Receptor | TAAR1 (Agonist) | D1-D5 (Agonist) | 5-HT2A (Agonist) |

| Psychoactivity | None/Trace (in humans) | None (doesn't cross BBB) | Potent Hallucinogen |

| Lipophilicity | Moderate | Low (Hydrophilic) | Moderate-High |

| Industrial Use | Drug Precursor (Verapamil) | Therapeutic/Shock | Recreational/Research |

References

-

Friedhoff, A. J., & Van Winkle, E. (1962). Isolation and Characterization of a Compound from the Urine of Schizophrenics. Nature, 194, 897–898. Link(The foundational "Pink Spot" paper).

-

Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor.[5] Molecular Pharmacology, 60(6), 1181–1188.[5][6][7][8] Link(Definitive identification of TAAR1 agonism).

-

Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Entry #62 (DMPEA). Link(Authoritative qualitative SAR data).

-

Knoll, A. T., & Carlezon, W. A. (2010). Dynorphin, stress, and depression. Brain Research, 1314, 56–73. (Context on MAO interactions). Link

-

PubChem Compound Summary. Homoveratrylamine hydrochloride (CID 71555).[9] Link(Safety and physicochemical data).

Sources

- 1. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]

- 2. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 3. Behavioral and Pharmacokinetic Interactions Between Monoamine Oxidase Inhibitors and the Hallucinogen 5-Methoxy-N,N-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]

- 9. Homoveratrylamine hydrochloride | C10H16ClNO2 | CID 71555 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 3,4-Dimethoxyphenethylamine Hydrochloride

Abstract

3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine, is a phenethylamine compound structurally analogous to the neurotransmitter dopamine.[1] This guide provides a comprehensive technical overview of the biological activity of its hydrochloride salt, DMPEA-HCl. We will delve into its pharmacological profile, explore its known and postulated mechanisms of action, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and neurobiological effects of novel psychoactive compounds.

Introduction: Unveiling a Dopamine Analogue

3,4-Dimethoxyphenethylamine is a naturally occurring compound found in certain cacti and is also an endogenous metabolite of catecholamines found in human urine.[1][2] Its structure is closely related to dopamine, with the hydroxyl groups at the 3 and 4 positions of the benzene ring replaced by methoxy groups.[1] This seemingly subtle modification significantly alters its pharmacological properties, leading to a unique biological activity profile that has been a subject of scientific inquiry, particularly in the context of neuropsychiatric conditions like schizophrenia.[1] While early research linked DMPEA to a "pink spot" in the urine of some schizophrenia patients, this has been largely discredited as a specific biomarker.[1] Nevertheless, its structural relationship to dopamine and other psychoactive phenethylamines like mescaline makes it a compound of continued interest.[3]

Pharmacological Profile and Mechanism of Action

The biological activity of DMPEA is multifaceted, with effects on several key neurotransmitter systems. The primary known mechanisms of action are detailed below.

Monoamine Oxidase Inhibition

A significant aspect of DMPEA's pharmacological profile is its ability to inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[2][4] By inhibiting MAO, DMPEA can lead to an increase in the synaptic levels of these neurotransmitters, which may contribute to its overall biological effects.[2] Studies have shown that DMPEA and its N-methylated derivatives inhibit the deamination of tyramine and tryptamine by rat brain monoamine oxidase.[4][5]

Interaction with Serotonin Receptors

DMPEA exhibits a weak affinity for serotonin receptors.[3][6] While the affinity is low, it is sufficient to induce a head-twitch response in rodents, a behavioral model often used as a proxy for serotonergic psychedelic effects.[3] This suggests a potential, albeit weak, interaction with serotonin pathways that could contribute to its psychoactive properties.

Dopaminergic System Modulation

Given its structural similarity to dopamine, a primary focus of research has been its effect on the dopaminergic system. While direct receptor binding data is limited, the synthesis of novel DMPEA derivatives has been explored for their potential to treat affective disorders by modulating dopamine pathways.[7] The dopamine pathway is known to be activated by stress and has been implicated in anxiety-related behaviors.[7]

Trace Amine-Associated Receptors (TAARs)

A more recently discovered family of receptors, the Trace Amine-Associated Receptors (TAARs), are activated by endogenous trace amines.[8][9] TAAR1, the most well-characterized of these receptors, is activated by phenethylamine and other structurally related compounds.[9][10] While direct studies on DMPEA and TAAR1 are not abundant, the structural similarity of DMPEA to known TAAR1 agonists suggests this is a plausible and important area for future investigation. Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission, and TAAR1 agonists are being explored as potential treatments for neuropsychiatric disorders.[11][12]

Postulated Signaling Pathways

The following diagram illustrates the potential signaling pathways influenced by DMPEA, based on its known and inferred mechanisms of action.

Caption: Postulated signaling pathways of DMPEA-HCl.

In Vitro and In Vivo Biological Activity

In Vitro Studies

-

Monoamine Oxidase Inhibition: DMPEA has been shown to inhibit the deamination of tyramine and tryptamine in rat brain mitochondria.[4]

-

Receptor Binding Assays: Studies have indicated a weak affinity of DMPEA for serotonin receptors.[3]

-

Cellular Assays: In B16F10 melanoma cells, a related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), was found to enhance melanogenesis by increasing tyrosinase expression through the ERK and p38 MAPK signaling pathways.[13]

In Vivo Studies

-

Rodent Behavioral Models: DMPEA induces the head-twitch response in rodents, suggesting serotonergic activity.[3] In studies with novel DMPEA derivatives, both anxiogenic and anxiolytic-like effects were observed in rats depending on the specific derivative and dosage, as measured in the black-white model and open field test.[7]

-

Human Studies: In humans, DMPEA is reported to be orally inactive at doses up to 1000 mg.[3] The β-hydroxy derivative of DMPEA, known as DME, also showed substantially no effects at a dose of 115 mg orally.[14]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of 3,4-Dimethoxyphenethylamine hydrochloride.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of DMPEA-HCl on MAO-A and MAO-B activity.

Materials:

-

Rat brain mitochondria (as a source of MAO)

-

DMPEA-HCl

-

Tyramine (as a substrate for MAO)

-

Tryptamine (as a substrate for MAO)

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare serial dilutions of DMPEA-HCl in phosphate buffer.

-

Isolate mitochondria from rat brain tissue via differential centrifugation.

-

In a 96-well plate, add the mitochondrial preparation, DMPEA-HCl dilutions (or vehicle control), and the respective substrate (tyramine for MAO-A, tryptamine for MAO-B).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stopping solution (e.g., HCl).

-

Measure the product formation using a suitable detection method (e.g., spectrophotometric measurement of the oxidized product or fluorometric measurement of hydrogen peroxide production).

-

Calculate the percentage of inhibition for each DMPEA-HCl concentration and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for MAO Inhibition Assay.

Protocol 2: Radioligand Binding Assay for Serotonin Receptor Affinity

Objective: To determine the binding affinity (Ki) of DMPEA-HCl for specific serotonin receptor subtypes (e.g., 5-HT2A).

Materials:

-

Cell membranes expressing the target serotonin receptor subtype

-

Radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

-

DMPEA-HCl

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of DMPEA-HCl.

-

In a reaction tube, combine the cell membranes, radiolabeled ligand, and either DMPEA-HCl, vehicle, or a known non-specific binding agent.

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the Ki value of DMPEA-HCl for the target receptor.

Applications and Future Directions

DMPEA-HCl serves as a valuable research tool and a precursor for the synthesis of various pharmaceutical compounds.[15][16] It is an intermediate in the production of cardiovascular drugs like verapamil and bevantolol.[15][16] Its structural similarity to dopamine also makes it a useful compound for studying neurodegenerative conditions such as Parkinson's disease, where it has been used as an inhibitor of brain mitochondrial respiration.[16][17]

Future research should focus on a more comprehensive characterization of its interaction with TAARs, particularly TAAR1. Elucidating the downstream signaling cascades following potential TAAR1 activation by DMPEA could provide novel insights into its modulatory effects on monoaminergic systems. Furthermore, exploring the structure-activity relationships of novel DMPEA derivatives may lead to the development of new therapeutic agents for a range of neuropsychiatric and cardiovascular disorders.[7] The potential for psychedelic phenethylamines to covalently modify glial proteins through transglutaminase-mediated reactions presents another intriguing avenue for future investigation.[18]

Conclusion

3,4-Dimethoxyphenethylamine hydrochloride is a compound with a complex biological activity profile, primarily characterized by its inhibition of monoamine oxidase and weak interaction with serotonin receptors. Its structural relationship to dopamine and potential interaction with trace amine-associated receptors make it a subject of ongoing scientific interest. The experimental protocols detailed in this guide provide a framework for the further elucidation of its pharmacological properties and potential therapeutic applications.

References

- 3,4-Dimethoxyphenethylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/3,4-Dimethoxyphenethylamine]

- 3,4-Dimethoxyphenethylamine - Grokipedia. [URL: https://grokipedia.org/3,4-dimethoxyphenethylamine/]

- An In-depth Technical Guide to 3,4-Dimethoxy-β-methylphenethylamine - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-3-4-dimethoxy-b-methylphenethylamine]

- What is 3,4-Dimethoxyphenethylamine? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/what-is-3-4-dimethoxyphenethylamine-11756.html]

- Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/886445/]

- DME (drug) - Wikipedia. [URL: https://en.wikipedia.org/wiki/DME_(drug)]

- In Vitro Activity of 3,4-Dimethoxy-β-methylphenethylamine: A Technical Guide Based on Structural Analogs - Benchchem. [URL: https://www.benchchem.com/blog/in-vitro-activity-of-3-4-dimethoxy-b-methylphenethylamine-a-technical-guide-based-on-structural-analogs]

- CAS 120-20-7: 3,4-Dimethoxyphenethylamine | CymitQuimica. [URL: https://www.cymitquimica.com/cas/120-20-7]

- 3,4-Dimethoxyphenethylamine (hydrochloride) (CAS 635-85-8) - Cayman Chemical. [URL: https://www.caymanchem.com/product/14141/3,4-dimethoxyphenethylamine-(hydrochloride)]

- Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2729839/]

- Trace amine-associated receptor - Wikipedia. [URL: https://en.wikipedia.

- Effects of acute or chronic administration of novel 3,4-dimethoxyphenylethylamine derivates on anxiety-like behavior - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4204050/]

- Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7). [URL: https://www.ningboinno.com/blog/exploring-the-versatility-of-3-4-dimethoxyphenethylamine-cas-120-20-7]

- Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fnpha.2016.00142/full]

- What is a trace amine-associated receptor 1 agonist? Can we treat schizophrenia with it?. [URL: https://www.youtube.

- (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression | PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0141989]

- Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy) - bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2024.02.14.580393v2]

- Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fnbeh.2019.00091/full]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 4. Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Effects of acute or chronic administration of novel 3,4-dimethoxyphenylethylamine derivates on anxiety-like behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trace amine-associated receptor - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Frontiers | Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice [frontiersin.org]

- 13. (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression | PLOS One [journals.plos.org]

- 14. DME (drug) - Wikipedia [en.wikipedia.org]

- 15. guidechem.com [guidechem.com]

- 16. nbinno.com [nbinno.com]

- 17. CAS 120-20-7: 3,4-Dimethoxyphenethylamine | CymitQuimica [cymitquimica.com]

- 18. biorxiv.org [biorxiv.org]

Homoveratrylamine Hydrochloride: A Key Metabolite in Dopamine Turnover and a Biomarker for Neurological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Homoveratrylamine

Homoveratrylamine, chemically known as 2-(3,4-dimethoxyphenyl)ethanamine, is a phenylethylamine alkaloid and a significant metabolite of the neurotransmitter dopamine.[1] Often referred to as 3,4-dimethoxyphenethylamine (DMPEA) or dopamine dimethyl ether, it represents a terminal product of dopamine's metabolic breakdown.[1][2] In research and clinical settings, it is frequently utilized in its more stable hydrochloride salt form, homoveratrylamine hydrochloride. The study of this molecule provides a critical window into the dynamics of the dopaminergic system, offering insights into dopamine turnover, the efficacy of therapeutic drugs, and the pathophysiology of various neurological and psychiatric disorders.[3] This guide provides a comprehensive overview of the metabolic origins of homoveratrylamine, its physicochemical properties, detailed analytical protocols for its quantification, and its significance as a biomarker in drug development and neuroscience.

The Dopamine Metabolic Cascade: The Genesis of Homoveratrylamine

The concentration of homoveratrylamine in biological fluids is a direct reflection of the activity within the dopamine metabolic pathway. This pathway is primarily governed by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[4][5][6] These enzymes work in concert to inactivate dopamine after its release into the synaptic cleft, ensuring proper termination of the nerve signal.[6]

The degradation of dopamine into its metabolites follows two primary routes, both of which can culminate in the formation of homovanillic acid (HVA), with homoveratrylamine's precursor, 3-methoxytyramine, being a key intermediate.[4][7][8]

-

The COMT-first Pathway: In the synaptic cleft, released dopamine can be directly methylated by COMT to form 3-methoxytyramine (3-MT).[4][7] 3-MT is then taken up and its amine group is oxidized by MAO, followed by the action of aldehyde dehydrogenase (ALDH), to ultimately form HVA.[4][8]

-

The MAO-first Pathway: Alternatively, dopamine that is taken back into the presynaptic neuron can be oxidized by MAO (located on the outer mitochondrial membrane) into 3,4-dihydroxyphenylacetaldehyde (DOPAL).[8] DOPAL is then rapidly converted by ALDH to 3,4-dihydroxyphenylacetic acid (DOPAC).[4][7] Subsequently, COMT can methylate DOPAC to form HVA.[4][7]

While HVA is the final major metabolite, the study of intermediates like 3-MT is crucial. 3-MT levels are often considered a more direct reflection of synaptic dopamine release.[9] Homoveratrylamine (3,4-dimethoxyphenethylamine) is structurally the dimethylated derivative of dopamine, highlighting the sequential action of COMT.[1]

Figure 1. Simplified pathways of dopamine metabolism by MAO and COMT.

Homoveratrylamine Hydrochloride: Physicochemical Properties

For experimental and pharmaceutical applications, homoveratrylamine is typically used as its hydrochloride salt to enhance stability and solubility.[3] Understanding its physicochemical properties is essential for designing analytical standards, formulating vehicles for in vivo studies, and interpreting experimental results.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₆ClNO₂ | PubChem CID: 71555[10] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | PubChem CID: 71555[10] |

| Molar Mass | 217.69 g/mol | PubChem CID: 71555[10] |

| Appearance | Clear light yellow to orange or slightly brownish viscous liquid (for free base) | Adroit PharmaChem[3] |

| Boiling Point (Free Base) | 163 - 165 °C | HMDB[1] |

| Water Solubility (Free Base) | 24.8 µg/mL (at pH 7.4) | Sanford-Burnham Center[1] |

| LogP (Free Base) | 0.77 | HMDB[1] |

| pKa (Free Base) | 9.74 ± 0.10 (Predicted) | ChemBK[11] |

Analytical Methodologies for Quantification in Biological Matrices

Accurate quantification of homoveratrylamine and related dopamine metabolites in biological samples such as plasma, urine, or cerebrospinal fluid (CSF) is paramount for their use as biomarkers. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this application, offering high sensitivity and specificity.[12][13]

Detailed Protocol: LC-MS/MS Quantification of Homoveratrylamine

This protocol provides a robust framework for the analysis of homoveratrylamine in a biological matrix like plasma.

1. Sample Preparation (Protein Precipitation & Extraction):

-

Rationale: To remove proteins and other macromolecules that can interfere with the analysis and damage the HPLC column.

-

Steps:

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of homoveratrylamine). The internal standard is crucial for correcting for variations in sample processing and instrument response.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.

-

2. Chromatographic Separation:

-

Rationale: To separate homoveratrylamine from other endogenous compounds in the sample extract, ensuring that only the target analyte enters the mass spectrometer at a specific time.

-

Instrumentation: A standard HPLC or UHPLC system.

-

Typical Conditions:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient starting with low organic phase (e.g., 5% B) and ramping up to elute the analyte, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

3. Mass Spectrometric Detection:

-

Rationale: To provide highly selective and sensitive detection of the analyte based on its specific mass-to-charge ratio (m/z) and the m/z of its fragments.

-

Instrumentation: A triple quadrupole mass spectrometer.

-

Typical Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Homoveratrylamine: Monitor the transition from the parent ion (precursor) to a specific product ion. For homoveratrylamine (m/z 182.1), a characteristic fragment would be determined during method development.

-

Internal Standard: Monitor the specific precursor-to-product ion transition for the stable-isotope-labeled standard.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for fragmentation must be optimized to achieve maximum signal intensity.

-

4. Data Analysis and Calibration:

-

Rationale: To determine the concentration of homoveratrylamine in unknown samples.

-

Steps:

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

-

Apply a linear regression model to the calibration curve.

-

Calculate the concentration of homoveratrylamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Figure 2. General workflow for LC-MS/MS quantification of homoveratrylamine.

Research Applications & Clinical Significance

The measurement of homoveratrylamine and its related metabolites serves as a powerful tool in neuroscience and clinical research, acting as a biomarker for various conditions and therapeutic interventions.[14][15][16][17]

-

Biomarker of Dopamine Turnover: Changes in the levels of dopamine metabolites are indicative of alterations in the synthesis, release, and metabolism of dopamine. This is particularly relevant in studying diseases characterized by dopaminergic dysfunction, such as Parkinson's disease and schizophrenia.[3][5]

-

Monitoring Therapeutic Efficacy: For drugs that target the dopaminergic system, such as MAO inhibitors or dopamine reuptake inhibitors, quantifying downstream metabolites can provide a pharmacodynamic readout of the drug's effect on dopamine turnover in the central nervous system.[7][18]

-

Neuroscience Research: In preclinical models, measuring these metabolites in specific brain regions via techniques like microdialysis allows researchers to investigate the real-time effects of stimuli or pharmacological agents on dopaminergic neurotransmission.[18]

-

Psychiatric and Neurological Disorders: Research has explored the link between altered dopamine metabolism and conditions like depression, panic disorder, and social phobia, making its metabolites valuable for investigating the underlying neurobiology of these disorders.[3]

While molecules like neurofilament light chain (NfL) have emerged as prominent biomarkers for general neuro-axonal injury[14][16][17][19], metabolites like homoveratrylamine provide a more pathway-specific look into the functional status of the dopaminergic system.

Conclusion

Homoveratrylamine hydrochloride, as a key downstream product of dopamine metabolism, is more than an inert byproduct. It is a vital analyte for researchers and clinicians seeking to understand and modulate the dopaminergic system. Its concentration in biological fluids provides a quantifiable measure of dopamine turnover, offering critical insights into the pathophysiology of neurological diseases and the mechanism of action of novel therapeutics. The robust and sensitive analytical methods now available, particularly LC-MS/MS, empower the scientific community to leverage homoveratrylamine as a precise biomarker, paving the way for advancements in drug development and a deeper understanding of brain function.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8421, Homoveratrylamine. [Link]

-

ChemBK. Homoveratrylamine. [Link]

-

Qi, Z., Miller, G. W., & Voit, E. O. (2008). Computational Systems Analysis of Dopamine Metabolism. PLoS ONE, 3(6), e2444. [Link]

-

National Center for Biotechnology Information. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Agency for Toxic Substances and Disease Registry (US). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71555, Homoveratrylamine hydrochloride. [Link]

-

Xie, C., Zhong, D., & Chen, X. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Chromatographia, 67(S1), 5-16. [Link]

-

FitnessGenes. (2020). Trait: Dopamine Metabolism (MAO). [Link]

-

Khalil, M., Teunissen, C. E., Lehmann, S., Otto, M., Piehl, F., Ziemssen, T., ... & Kuhle, J. (2024). Neurofilaments as biomarkers in neurological disorders—towards clinical application. Nature Reviews Neurology, 20(5), 269-287. [Link]

-

PharmaCompass. 3,4-Dimethoxyphenethylamine (Homoveratrylamine). [Link]

-

Ali, A., & Singh, P. (2025). Molecular Biomarkers in Neurological Diseases: Advances in Diagnosis and Prognosis. Cureus, 17(3), e71391. [Link]

-

Al-Asmari, F., & Anderson, R. A. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 30(21), 4930. [Link]

-

Gafson, A. R., Barthélemy, N. R., & Zetterberg, H. (2021). Neurofilament Proteins as Biomarkers to Monitor Neurological Diseases and the Efficacy of Therapies. Frontiers in Neuroscience, 15, 735534. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

-

Borders, M. F., Negron, P. R., & Freeman, K. B. (2024). Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen. International Journal of Molecular Sciences, 25(5), 3020. [Link]

-

Sotnikova, T. D., Beaulieu, J. M., Barak, L. S., Wetsel, W. C., Caron, M. G., & Gainetdinov, R. R. (2010). The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator. PLoS ONE, 5(10), e13452. [Link]

-

D'Amico, L., Mocerino, C., & De Rosa, G. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(12), 1205. [Link]

-

Petzold, A. (2015). Neurofilaments as biomarkers in neurological disorders. Multiple Sclerosis and Related Disorders, 4(1), 3-4. [Link]

-

Adroit PharmaChem. Homoveratrylamine Manufacturer & Exporter in India. [Link]

-

myDNA. (2025). Understanding MAO and COMT role in neurotransmitter balance. [Link]

-

FitnessGenes. (2020). Trait: Dopamine Metabolism (COMT). [Link]

-

Khalil, M., Teunissen, C. E., Lehmann, S., Otto, M., Piehl, F., Ziemssen, T., ... & Kuhle, J. (2024). Neurofilaments as biomarkers in neurological disorders—towards clinical application. UCL Discovery. [Link]

-

Segura-Aguilar, J. (2017). Dopamine degradation catalyzed by MAO and COMT. ResearchGate. [Link]

Sources

- 1. Homoveratrylamine | C10H15NO2 | CID 8421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethoxyphenethylamine (Homoveratrylamine) - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 3. Homoveratrylamine Manufacturer & Exporter in India [adroitpharmachem.com]

- 4. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]

- 5. mydna.life [mydna.life]

- 6. Trait: Dopamine Metabolism (COMT) | FitnessGenes® [fitnessgenes.com]

- 7. Computational Systems Analysis of Dopamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Homoveratrylamine hydrochloride | C10H16ClNO2 | CID 71555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Homoveratrylamine [chembk.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. medicinaprecisionandalucia.easp.es [medicinaprecisionandalucia.easp.es]

- 15. Molecular Biomarkers in Neurological Diseases: Advances in Diagnosis and Prognosis [mdpi.com]

- 16. Frontiers | Neurofilament Proteins as Biomarkers to Monitor Neurological Diseases and the Efficacy of Therapies [frontiersin.org]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. mdpi.com [mdpi.com]

- 19. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Technical Guide: Homoveratrylamine Hydrochloride in Isoquinoline Synthesis

Executive Summary

Homoveratrylamine hydrochloride (3,4-dimethoxyphenethylamine HCl; CAS 635-85-8) is the quintessential "scaffold precursor" for the synthesis of isoquinoline alkaloids. Its electron-rich 3,4-dimethoxy substitution pattern perfectly activates the aromatic ring for electrophilic cyclization, making it the primary starting material for two historic yet industrially vital transformations: the Bischler-Napieralski and Pictet-Spengler reactions.

This guide moves beyond basic textbook definitions to provide a rigorous, process-optimized framework for utilizing this precursor. We focus on the practicalities of handling the hydrochloride salt, controlling moisture sensitivity during cyclization, and selecting the correct pathway based on the target oxidation state (dihydro- vs. tetrahydroisoquinoline).

Chemical Profile & Precursor Handling[1]

Before initiating synthesis, the physical state of the precursor must be addressed. Homoveratrylamine is supplied as a hydrochloride salt to prevent oxidation and improve shelf stability.[1]

| Property | Specification | Application Note |

| CAS | 635-85-8 | Verify CoA before use.[1] |

| MW | 217.69 g/mol | Stoichiometry calculations must account for HCl.[1] |

| Solubility | Water, Methanol | Poor solubility in non-polar solvents (Toluene, DCM). |

| Acidity | Weakly acidic | Must be neutralized for acylation reactions.[1] |

Critical Handling Protocol: In-Situ Free-Basing

For reactions requiring nucleophilic amine attack (e.g., amide formation prior to Bischler-Napieralski), the HCl salt must be neutralized.

-

Method A (Biphasic Extraction): Dissolve salt in minimal water; basify to pH 12 with 2M NaOH; extract 3x with DCM; dry over Na₂SO₄.[1] Recommended for high-purity applications.[1]

-

Method B (In-Situ): Add 1.1 equivalents of Triethylamine (TEA) or DIPEA directly to the reaction vessel. Recommended for one-pot acylation protocols.[1]

Strategic Pathway Selection

The choice of reaction pathway is dictated by the desired oxidation state of the isoquinoline core.

Figure 1: Decision matrix for selecting the synthetic pathway based on the target isoquinoline core.

The Bischler-Napieralski Protocol

Target: 3,4-Dihydroisoquinolines (which can be oxidized to fully aromatic isoquinolines).[1][2]

This reaction involves the cyclodehydration of an N-acyl-homoveratrylamine.[1] The electron-donating methoxy groups at positions 3 and 4 are critical; they activate the position para to the C3-methoxy group, ensuring regioselective ring closure at the 6-position.

Mechanism & Causality

The reaction proceeds via an imidoyl chloride intermediate (when using POCl₃). The nitrogen lone pair assists in expelling the oxygen leaving group, generating a highly electrophilic nitrilium ion that attacks the aromatic ring.

Figure 2: Mechanistic flow of the Bischler-Napieralski reaction.[1]

Detailed Experimental Protocol: Synthesis of Dihydropapaverine

Reference Standard: Adapted from classic isoquinoline synthesis methodologies [1, 2].

Reagents:

-

Homoveratrylamine (Free base): 10.0 mmol

-

Homoveratryl Chloride (3,4-dimethoxyphenylacetyl chloride): 10.5 mmol

-

Phosphoryl Chloride (POCl₃): 30.0 mmol

-

Solvent: Dry Toluene or Acetonitrile[1]

Step-by-Step Workflow:

-

Amide Formation: Dissolve Homoveratrylamine (free base) in dry DCM. Add Homoveratryl Chloride dropwise at 0°C. Stir at RT for 2 hours. Wash with NaHCO₃, dry, and evaporate to yield the amide intermediate.

-

Dehydration Setup: Dissolve the amide in dry Toluene under Nitrogen atmosphere. Note: Moisture kills this reaction by hydrolyzing POCl₃.[1]

-

Cyclization: Add POCl₃ cautiously. Heat to reflux (110°C) for 2–4 hours. The solution typically darkens (yellow/orange).

-

Work-up: Cool to RT. Pour reaction mixture onto crushed ice (exothermic hydrolysis of excess POCl₃).

-

Isolation: Basify the aqueous layer with NH₄OH to pH 10. Extract with DCM.[1] The organic layer contains the 3,4-dihydroisoquinoline.[3][4][5]

Optimization Tip: If the amide is acid-sensitive, use P₂O₅ in refluxing xylene instead of POCl₃ to avoid HCl byproduct formation.

The Pictet-Spengler Protocol

Target: 1,2,3,4-Tetrahydroisoquinolines (THIQs).

This reaction is a condensation of the amine with an aldehyde (typically formaldehyde) to form an imine (Schiff base), which undergoes acid-catalyzed cyclization.

Mechanism & Causality

Unlike Bischler-Napieralski, this reaction generates a saturated nitrogen ring.[1] The driving force is the formation of an iminium ion, which is sufficiently electrophilic to attack the electron-rich homoveratryl ring.

Detailed Experimental Protocol: Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl

Reference Standard: Standard Pictet-Spengler conditions [3, 4].

Reagents:

-

Homoveratrylamine HCl: 10.0 mmol[1]

-

Formalin (37% Formaldehyde aq): 12.0 mmol

-

Hydrochloric Acid (conc.): Catalytic amount (or use the salt's own acidity)

-

Solvent: Water (for green chemistry) or Methanol

Step-by-Step Workflow:

-

Condensation: Dissolve Homoveratrylamine HCl in water (20 mL). Add Formalin solution.[1][5]

-

Heating: Heat the mixture to 50–60°C for 2 hours. The reaction is often cleaner at mild temperatures compared to reflux.[1]

-

Cyclization: The acidic environment (from the HCl salt) promotes the formation of the iminium ion and subsequent ring closure.

-

Precipitation: Upon cooling, the product often precipitates.[1] If not, reduce volume under vacuum and add Acetone to induce crystallization.[1]

-

Purification: Recrystallize from Ethanol/Ether.

Optimization Tip: For enzymatic or bio-compatible variants, phosphate buffers (pH 6–7) can be used, though yields are typically lower than acid-catalyzed routes [5].

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Yield (B-N) | Moisture in solvent/reagents | Distill Toluene over Na; use fresh POCl₃. |

| Tarry Residue (B-N) | Overheating / Polymerization | Reduce reflux time; monitor via TLC.[1] |

| Regioisomers (P-S) | Incorrect pH / Steric hindrance | Ensure 3,4-substitution pattern; 3-methoxy directs para (position 6). |

| Incomplete Reaction | Old POCl₃ (Hydrolyzed) | Verify reagent quality; POCl₃ should be clear, not cloudy. |

Safety & Regulatory

-

Precursor Status: Homoveratrylamine is a precursor for controlled substances (e.g., mescaline analogs).[1] Maintain strict inventory logs and verify local DEA/regulatory compliance before purchasing.[1]

-

Chemical Hazards:

-

Waste Disposal: Quench all POCl₃ reactions into alkaline ice baths before disposal.

References

-

Synthesis of Tetrahydroisoquinolines Based on Homoveratrylamine. International Journal of Chemical and Physical Sciences. (2014).

-

Bischler–Napieralski reaction. Wikipedia / Organic Chemistry Portal.[1] (Accessed 2023).[1][8]

-

Homoveratrylamine hydrochloride Properties. PubChem. (2023).[1]

-

Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler–Napieralski Reaction. Aurigene Pharmaceutical Services.

-

Interfacing Whole Cell Biocatalysis with a Biocompatible Pictet-Spengler Reaction. ChemRxiv. (2021).[1]

Sources

- 1. 3,4-Dimethoxyphenethylamine (Homoveratrylamine) - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 2. aurigeneservices.com [aurigeneservices.com]

- 3. via.library.depaul.edu [via.library.depaul.edu]

- 4. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

- 5. ijcps.org [ijcps.org]

- 6. Homoveratrylamine hydrochloride | C10H16ClNO2 | CID 71555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

Application Note: High-Fidelity Synthesis of N-Methyl-Homoveratrylamine

Abstract & Strategic Overview

N-Methyl-homoveratrylamine (N-methyl-3,4-dimethoxyphenethylamine) is a critical secondary amine intermediate in the synthesis of isoquinoline alkaloids and calcium channel blockers such as Verapamil. While conceptually simple, the transformation of primary phenethylamines to their mono-methyl secondary analogues presents a classic challenge in organic synthesis: preventing over-alkylation .

Direct alkylation with methyl halides typically yields a statistical mixture of secondary amines, tertiary amines (dimethylated), and quaternary ammonium salts, necessitating tedious chromatographic separation. To ensure pharmaceutical-grade purity (>99%) and process scalability, this protocol utilizes a Two-Step Formylation-Reduction Strategy . This approach effectively "caps" the nitrogen after the addition of a single carbon unit, rendering over-methylation mechanistically impossible before the reduction step.

Core Advantages of This Protocol

-

Selectivity: 100% Mono-methylation selectivity (no tertiary amine byproducts).

-

Scalability: Reactions can be scaled from gram to kilogram quantities without chromatography.

-

Purity: Final isolation via hydrochloride salt crystallization yields high-purity product suitable for GMP workflows.

Retrosynthetic Logic & Pathway Analysis

The following diagram illustrates the strategic choice between the high-fidelity Formylation-Reduction route and the riskier Direct Alkylation route.

Figure 1: Comparative synthetic pathways. The green pathway (Formylation-Reduction) guarantees mono-alkylation, whereas direct alkylation leads to inseparable mixtures.

Experimental Protocol

Method A: The Formylation-Reduction Route (Gold Standard)

Phase 1: N-Formylation

This step installs the single carbon atom as a formyl group. The amide bond formed is stable and prevents the nitrogen from reacting further.

-

Reagents:

-

Homoveratrylamine (1.0 equiv)

-

Ethyl Formate (Excess, serves as solvent/reagent)

-

Catalytic additive (Optional): 0.1 equiv Acetic Acid (accelerates transamidation)

-

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with Homoveratrylamine (e.g., 10.0 g, 51.2 mmol). Add Ethyl Formate (50 mL).

-

Reaction: Heat the mixture to reflux (54 °C) with stirring. Monitor by TLC (SiO2, DCM/MeOH 9:1) or LC-MS. The reaction is typically complete within 4–6 hours.

-

Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove excess ethyl formate and ethanol byproduct.

-

Result: The residue is N-formyl-homoveratrylamine , typically a viscous pale-yellow oil or low-melting solid. It is usually pure enough (>95%) for the next step.

-

Checkpoint: 1H NMR should show the rotameric formyl proton signal around 8.1 ppm.

-

Phase 2: Reduction of the Formamide

The formyl group (C=O) is reduced to a methylene group (CH2), converting the N-CHO moiety to N-CH3.

-

Reagents:

-

N-Formyl-homoveratrylamine (from Phase 1)

-

Lithium Aluminum Hydride (LiAlH4) (2.5 equiv) - Warning: Pyrophoric

-

Anhydrous THF (Tetrahydrofuran)

-

Procedure:

-

Apparatus: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere. Equip with an addition funnel and reflux condenser.

-

Preparation: Suspend LiAlH4 (4.86 g, 128 mmol) in anhydrous THF (100 mL) and cool to 0 °C in an ice bath.

-

Addition: Dissolve the N-formyl intermediate in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH4 suspension over 30 minutes. Caution: Exothermic gas evolution (H2).

-

Reflux: Once addition is complete, remove the ice bath and heat to reflux (66 °C) for 6–12 hours.

-

Quenching (Fieser Method): Cool the mixture to 0 °C. Carefully add (dropwise, very slowly):

-

5 mL Water

-

5 mL 15% NaOH solution

-

15 mL Water[1]

-

-

Filtration: A granular white precipitate (Lithium/Aluminum salts) forms. Stir for 30 minutes, then filter through a Celite pad. Wash the pad with THF.

-

Isolation: Evaporate the filtrate to yield the crude free base oil.

Purification & Salt Formation Workflow

The crude amine is best purified via Acid-Base extraction followed by crystallization as the Hydrochloride salt.

Figure 2: Acid-Base purification logic ensures removal of non-amine impurities before final salt crystallization.

Crystallization Protocol[2]

-

Dissolve the purified free base oil in a minimal amount of dry Isopropanol (IPA) or Diethyl Ether.

-

Add HCl (4M in Dioxane) dropwise until pH is acidic (~pH 2).

-

A white precipitate will form. Cool to 4 °C overnight.

-

Filter and wash with cold ether.

-

Yield: Typically 85–90% overall from Homoveratrylamine.

Critical Process Parameters & Data

Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | N-methyl-2-(3,4-dimethoxyphenyl)ethanamine | |

| CAS (Free Base) | 13078-76-7 | Viscous oil |

| CAS (HCl Salt) | 3490-06-0 | White crystalline solid |

| Molecular Weight | 209.29 g/mol (Base) | 245.75 g/mol (HCl) |

| Melting Point (HCl) | 149–151 °C | Literature value matches [1] |

| Solubility | Water (High for HCl salt), DCM (High for Base) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Reduction | Old LiAlH4 or wet solvent | Use fresh reagent; ensure anhydrous THF. |

| Low Yield | Product lost in water layer during workup | The amine is moderately water-soluble. Saturate aqueous layer with NaCl (salting out) before extraction. |

| Emulsion | Aluminum salts not filtering well | Use Fieser quench method strictly. Allow salts to granulate before filtering. |

Safety & Compliance

-

LiAlH4: Reacts violently with water. Use only under inert atmosphere. Have a Class D fire extinguisher available.

-

Ethyl Formate: Highly flammable. Use in a fume hood.

-

Toxicology: Phenethylamines are bioactive. Treat all intermediates as potentially potent adrenergic agents. Wear full PPE (gloves, goggles, lab coat).

References

- Preparation of N-methyl-3,4-dimethoxyphenethylamine.Google Patents (HU209947B).

-

Selective Monomethylation of Amines with Methanol as the C1 Source. Angewandte Chemie Int.[2] Ed. (2018).[2] Available at: [Link]

-

Reductive Amination: A Comprehensive Review. Master Organic Chemistry. Available at: [Link]

-

Boc-Protection Mechanism and Applications. Common Organic Chemistry. Available at: [Link]

Sources

Application Note: High-Purity Synthesis of Verapamil using Homoveratrylamine Hydrochloride

Executive Summary

This application note details the protocol for synthesizing Verapamil Hydrochloride (CAS: 152-11-4), a phenylalkylamine calcium channel blocker, utilizing Homoveratrylamine Hydrochloride (3,4-Dimethoxyphenethylamine HCl) as the primary nucleophilic building block.

While many academic sources describe the synthesis starting from veratraldehyde, this guide addresses the practical requirements of using the stable hydrochloride salt of the amine. The protocol emphasizes the "Free-Base First" strategy to ensure stoichiometric accuracy and the N-Methylation checkpoint to prevent impurity formation (specifically the N-desmethyl and dimer impurities) during the final coupling stage.

Retrosynthetic Strategy & Critical Control Points

The synthesis of Verapamil is a convergent process involving two primary pharmacophores: the "Left-Hand" amine (derived from Homoveratrylamine) and the "Right-Hand" nitrile (a valeronitrile derivative).

Strategic Logic

-

Salt-to-Base Conversion: Homoveratrylamine HCl is used as the starting material due to its superior shelf-stability compared to the free amine, which is prone to oxidative degradation (browning). However, the HCl moiety must be neutralized to liberate the nucleophilic nitrogen.

-

N-Methylation Specificity: Direct alkylation of the primary amine with the valeronitrile chain often leads to over-alkylation (tertiary amine formation) or polymerization. Therefore, we convert Homoveratrylamine to N-Methylhomoveratrylamine prior to the final coupling.

-

Convergent Coupling: The final step involves the nucleophilic attack of N-Methylhomoveratrylamine on 5-chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile.

Pathway Visualization

Figure 1: Convergent synthetic pathway for Verapamil Hydrochloride.

Material Specifications

| Reagent | CAS No.[1][2] | MW ( g/mol ) | Role | Purity Req.[2][3] |

| Homoveratrylamine HCl | 13078-76-7 | 217.69 | Starting Scaffold | >98.0% |

| Formaldehyde (37% aq) | 50-00-0 | 30.03 | Methylating Agent | ACS Reagent |

| Formic Acid | 64-18-6 | 46.03 | Reductant | >98% |

| Chloro-valeronitrile Deriv.* | 2088-11-1 | 309.83 | Electrophile | >95% |

| Toluene | 108-88-3 | 92.14 | Solvent | Anhydrous |

| Isopropyl Alcohol (IPA) | 67-63-0 | 60.10 | Crystallization | HPLC Grade |

*Full Name: 5-chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile

Detailed Experimental Protocols

Phase 1: Liberation and N-Methylation

Objective: Convert the stable HCl salt into the reactive secondary amine (N-Methylhomoveratrylamine).

Rationale: We utilize the Eschweiler-Clarke reaction . This method is preferred over direct methylation with methyl iodide because it self-terminates at the secondary amine stage, preventing the formation of quaternary ammonium salts.

Step-by-Step Protocol:

-

Free-Basing:

-

Dissolve 100.0 g (0.46 mol) of Homoveratrylamine HCl in 400 mL of deionized water.

-

Slowly add 20% NaOH solution (approx. 100 mL) with stirring until pH > 12.

-

Extract the liberated oil into Toluene (3 x 150 mL).

-

Wash combined organic layers with brine (100 mL) and dry over anhydrous

. -

Checkpoint: Evaporate a small aliquot to confirm complete removal of HCl (check melting point or absence of chloride precipitate with

).

-

-

Methylation (Eschweiler-Clarke):

-

Transfer the toluene solution (containing ~83 g free amine) to a reaction flask.

-

Add Formic acid (53.0 g, 1.15 mol, 2.5 eq) cautiously (exothermic).

-

Add Formaldehyde (37% aq., 41.0 g, 0.50 mol, 1.1 eq).

-

Reflux the mixture for 8–12 hours. Evolution of

indicates reaction progress. -

Monitoring: Monitor by TLC (System: CHCl3:MeOH:NH3 90:9:1). The primary amine spot (